(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol
Description
Significance of Aryl-Substituted Methanols as Architecturally Complex Building Blocks
Aryl-substituted methanols are prized in organic synthesis for their role as versatile intermediates. The benzylic alcohol moiety can participate in numerous chemical transformations, including oxidation to aldehydes and carboxylic acids, conversion to halides for subsequent coupling reactions, and ether or ester formation. These reactions allow chemists to construct intricate molecular frameworks from relatively simple starting materials. For instance, aryl(pyridinyl)methanol cores are found in a number of bioactive molecules and pharmaceuticals. rsc.org The ability to perform these transformations, often with high levels of stereocontrol, makes aryl-substituted methanols indispensable in the assembly of architecturally complex and biologically active compounds.
Strategic Roles of Fluorine and Pyridine (B92270) Substituents in Molecular Design
The incorporation of specific substituents onto the phenylmethanol scaffold is a key strategy in modern medicinal chemistry and materials science. The fluorine atom and the pyridine ring, as present in (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, are particularly noteworthy for their ability to modulate a molecule's physicochemical and biological properties.
Fluorine: The introduction of fluorine into a molecule can have profound effects. acs.orgnih.gov Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, pKa, and metabolic stability. acs.orgnih.govtandfonline.com A primary reason for incorporating fluorine is to block metabolic oxidation, as the carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage. mdpi.com This can enhance a drug's half-life and bioavailability. tandfonline.com Furthermore, fluorine substitution can improve a molecule's binding affinity to target proteins and enhance membrane permeability. acs.orgtandfonline.com
Pyridine: The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals. nih.govresearchgate.net Its presence can significantly influence a compound's properties, such as basicity, water solubility, and the ability to form hydrogen bonds. semanticscholar.org Pyridine moieties can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with biological targets. semanticscholar.org This heterocycle is a common feature in drugs targeting a wide range of conditions, from microbial infections to cancer. nih.govnih.gov
Current Research Landscape and Gaps Pertaining to this compound
The compound this compound is primarily documented in the context of its role as a key intermediate in the synthesis of more complex molecules, notably Bitopertin (also known as RG1678). google.comnih.gov Bitopertin is a glycine (B1666218) transporter 1 (GlyT1) inhibitor that was investigated for the treatment of schizophrenia and is now being explored for erythropoietic protoporphyria. nih.govwikipedia.org
The existing literature and patent documents describe the synthesis of this compound as a step within a larger synthetic sequence. google.com However, there is a discernible gap in the research landscape concerning the in-depth characterization and exploration of this specific molecule's standalone properties and potential applications. Detailed studies on its reactivity, biological activity outside of its role as a precursor, and potential as a scaffold for other novel compounds are not extensively reported.
Defining the Academic Research Scope for this compound
Given the current research gaps, a defined academic research scope for this compound would be highly valuable. Future research could focus on several key areas:
Optimization of Synthesis: Developing and optimizing novel, efficient, and scalable synthetic routes to this compound itself.
Exploration of Reactivity: A thorough investigation of the compound's chemical reactivity, including derivatization of the hydroxyl group and further functionalization of the aromatic rings.
Biological Screening: Screening this compound and its novel derivatives for a range of biological activities. The presence of the fluoro- and pyridinyl-moieties suggests potential for diverse pharmacological effects.
Development as a Scaffold: Utilizing the compound as a foundational building block for the creation of new libraries of complex molecules for drug discovery and materials science applications.
A comprehensive study of this molecule could unlock new synthetic pathways and lead to the discovery of novel compounds with significant scientific and potentially therapeutic value.
Compound Data
| Identifier | Value |
| Compound Name | This compound |
| CAS Registry Number | 1261537-80-7 |
| Molecular Formula | C12H10FNO |
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | (2-fluoro-3-pyridin-3-ylphenyl)methanol |
Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(2-fluoro-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-10(8-15)3-1-5-11(12)9-4-2-6-14-7-9/h1-7,15H,8H2 |
InChI Key |
HDLGVMXBDJSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)CO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Fluoro 3 Pyridin 3 Yl Phenyl Methanol
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol identifies two primary strategic disconnections. The most straightforward disconnection is the carbon-oxygen bond of the hydroxymethyl group, which simplifies the target molecule to a precursor aldehyde, 2-Fluoro-3-(pyridin-3-yl)benzaldehyde . This transformation falls under the category of a functional group interconversion (FGI).
A more complex and crucial disconnection involves cleaving the carbon-carbon bond between the phenyl and pyridine (B92270) rings. This bond is key to the biaryl structure of the molecule. This disconnection leads to two simpler synthons: a substituted 2-fluorophenyl component and a pyridin-3-yl moiety. Depending on the chosen synthetic strategy, these synthons can be represented by various real-world starting materials suitable for cross-coupling reactions, such as a di-halogenated fluorobenzaldehyde derivative and a pyridinyl organometallic or organoboron compound.
Classical and Contemporary Approaches to Substituted Phenylmethanols
The final step in the synthesis of this compound, following the successful construction of the biaryl aldehyde precursor, involves the conversion of the aldehyde group into a primary alcohol. This is a fundamental transformation in organic synthesis, achievable through several reliable methods.
Reductive Transformations of Carbonyl Precursors (e.g., Aldehydes and Ketones)
The reduction of aldehydes to primary alcohols is a highly efficient and widely used reaction. This transformation is typically accomplished using metal hydride reagents. The most common and accessible of these are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄).
Sodium borohydride is a milder reducing agent, often preferred for its selectivity; it will reduce aldehydes and ketones without affecting other less reactive functional groups like esters or amides. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695).
Lithium aluminium hydride is a significantly more powerful reducing agent capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, and amides. Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is followed by a careful aqueous workup to neutralize the reactive intermediates and protonate the resulting alkoxide. For the specific conversion of 2-Fluoro-3-(pyridin-3-yl)benzaldehyde to the target alcohol, the milder conditions offered by NaBH₄ would be sufficient and advantageous.
Nucleophilic Additions Employing Organometallic Reagents to Aromatic Carbaldehydes
Nucleophilic addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to aldehydes is a primary method for forming secondary or tertiary alcohols. In the context of synthesizing the specific target, this compound, which is a primary alcohol, this method is not directly applicable for the final step.
However, this strategy is fundamental for producing substituted analogues. For instance, if the synthetic target were a secondary alcohol, such as 1-(2-Fluoro-3-(pyridin-3-yl)phenyl)ethanol, one would react the 2-Fluoro-3-(pyridin-3-yl)benzaldehyde precursor with methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation during workup would yield the desired secondary alcohol.
Advanced Strategies for Constructing the 2-Fluoro-3-(pyridin-3-yl)phenyl Framework
The core challenge in synthesizing the target compound lies in the formation of the C-C bond between the fluorinated phenyl ring and the pyridine ring. Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for achieving this transformation with high efficiency and functional group tolerance.
Catalytic Cross-Coupling Reactions for Aryl-Pyridyl and Aryl-Fluorine Bond Formation
The formation of the aryl-pyridyl bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While methods for aryl-fluorine bond formation exist, a more common and practical approach involves starting with a pre-fluorinated aromatic precursor. The key step is the coupling of a suitably functionalized 2-fluoro-phenyl derivative with a pyridine derivative.
Palladium-catalyzed reactions are the cornerstone of modern biaryl synthesis, offering reliable pathways to connect two distinct aromatic rings. mdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most widely used methods for C-C bond formation. nih.govnih.gov To form the 2-fluoro-3-(pyridin-3-yl)phenyl framework, a plausible route involves the coupling of 3-pyridylboronic acid with a di-halogenated benzene (B151609) derivative, such as 1-bromo-2-fluoro-3-iodobenzene. The differing reactivity of the C-I and C-Br bonds allows for selective coupling at the more reactive iodine position. A variety of palladium catalysts and ligands can be employed to optimize this transformation, with phosphine-based ligands being particularly effective. researchgate.net
| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Base | Solvent | Yield |
| Pd₂(dba)₃ / PCy₃ | Aryl Bromide | Pyridylboronate | KF | Dioxane | Good to Excellent |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic ester | Na₃PO₄ | Dioxane/H₂O | Modest to Good |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Pyridylboronic Acid | K₃PO₄ | Toluene (B28343)/H₂O | High |
This table presents representative catalyst systems for Suzuki-Miyaura couplings involving pyridine moieties, based on findings from related literature. nih.govresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance. frontiersin.org A synthetic approach using this method could involve the preparation of a 3-pyridylzinc halide, which is then coupled with a 2-fluorophenyl halide precursor. The organozinc reagent can often be generated in situ from the corresponding pyridyl halide. acs.org
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide. wikipedia.org This method is valued for its compatibility with a vast array of functional groups, as organostannanes are stable to air and moisture. nih.govthermofisher.com For the target molecule, one could react 3-(tributylstannyl)pyridine (B1335939) with a suitable 2-fluorophenyl halide in the presence of a palladium catalyst. Despite the toxicity of the tin reagents, the Stille reaction remains a powerful tool, particularly in complex molecule synthesis. nih.gov
Fluorination Methodologies for Selective Aromatic C-F Bond Introduction
The strategic introduction of a fluorine atom into an aromatic ring is a critical step in the synthesis of this compound. Late-stage fluorination has become an important strategy in medicinal chemistry because the inclusion of fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and bioavailability. rsc.orgresearchgate.net Various methods exist for creating specific C-F bonds on an aromatic precursor.
Electrophilic fluorination is a direct method for this transformation, utilizing reagents that act as a source of "F+". lew.ro Reagents such as Selectfluor (a brand of F-TEDA-BF4) are widely used for their effectiveness and relatively safe handling compared to elemental fluorine. lew.ro These reagents are suitable for fluorinating electron-rich aromatic or heteroaromatic rings. lew.ro
Another common approach is nucleophilic aromatic substitution (SNAr), where a good leaving group (like a nitro or halo group) is displaced by a fluoride ion. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine, though newer methods are often preferred. rsc.org
Modern palladium-catalyzed reactions have also been developed for the fluorination of aryl halides or their derivatives, offering a versatile route to aryl fluorides. rsc.org A patented synthesis for the structurally similar 3-fluoropyridine-2-methanol provides a relevant example, starting from quinolinic acid and proceeding through an amino fluorination step to introduce the fluorine atom onto the pyridine ring. google.com
Table 1: Comparison of Common Aromatic Fluorination Methods
| Method | Fluorinating Reagent | Typical Substrate | Key Features |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Electron-rich arenes/heteroarenes | Direct C-H fluorination possible; regioselectivity can be an issue. lew.ro |
| Balz-Schiemann Reaction | HBF4, followed by heat | Aryl amines (via diazonium salts) | Classic method; can require harsh conditions. rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Activated aryl halides or nitroarenes | Requires electron-withdrawing groups ortho/para to the leaving group. |
| Palladium-Catalyzed Fluorination | AgF, KF with Pd catalyst/ligand | Aryl halides, triflates, boronic acids | Broad substrate scope and milder conditions. rsc.org |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org
In a potential synthesis of this compound, DoM could be used to introduce the hydroxymethyl group. For instance, starting with a precursor like 2-fluoro-3-(pyridin-3-yl)benzamide, the amide would serve as a potent DMG. organic-chemistry.org Treatment with an alkyllithium base would selectively deprotonate the C6 position (ortho to the amide). However, to achieve the target structure, metalation must occur ortho to the fluorine atom. The fluorine atom itself is a moderate directing group, and its electronic influence, combined with that of the pyridine ring, would determine the site of lithiation. organic-chemistry.orgnih.gov
Once the desired aryllithium species is formed at the correct position, it can be quenched with an electrophile such as formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) to install the required hydroxymethyl group. organic-chemistry.org This two-step sequence of directed lithiation followed by electrophilic quench provides a highly regioselective route to the target alcohol. wikipedia.org
Stereoselective Synthesis of Chiral this compound Derivatives
The methanol carbon in this compound is a prochiral center, meaning the molecule is not chiral, but can be converted into a chiral product in a single step. The synthesis of enantiomerically pure derivatives of this alcohol requires stereoselective methods. A primary strategy involves the asymmetric reduction of the corresponding ketone precursor, (2-fluoro-3-(pyridin-3-yl)phenyl)methanone.
This reduction can be achieved using biocatalytic methods. Whole-cell biotransformations, for example using fungi like Rhizopus arrhizus, have been shown to be highly stereoselective in the reduction of diaryl ketones to their corresponding (S)-diarylmethanols. This approach is considered a green chemistry method due to its high stereospecificity and use of biological catalysts.
Alternatively, asymmetric chemical catalysis can be employed. A relevant patent describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using an Iridium-based catalyst paired with a chiral ligand. google.com This method achieves high yields and excellent enantiomeric excess (ee) for the resulting (R)-alcohol. google.com Similar catalytic systems could be adapted for the synthesis of chiral this compound. The choice of catalyst, chiral ligand, solvent, and reaction conditions is crucial for achieving high stereoselectivity.
Table 2: Methods for Stereoselective Synthesis of Chiral Diaryl Methanols
| Method | Precursor | Reagent/Catalyst | Typical Outcome | Reference |
|---|---|---|---|---|
| Microbial Reduction | Diaryl Ketone | Rhizopus arrhizus (whole cells) | High yield and enantiomeric excess for (S)-alcohol. | |
| Asymmetric Hydrogenation | Diaryl Ketone | Iridium complex with a chiral ligand | High yield and enantiomeric excess (e.g., 99% ee for (R)-alcohol). | google.com |
| Chiral Auxiliary | Aryl Halide | Auxiliary-directed coupling (e.g., Ullmann) | Creates axial chirality in biaryls, which can then be elaborated. | nih.gov |
Reaction Conditions Optimization and Process Intensification
Optimizing reaction conditions is essential for maximizing yield, minimizing waste, and ensuring the economic viability of a synthetic route. For a multi-step synthesis like that of this compound, key transformations such as the C-C bond formation are primary targets for optimization.
The Suzuki-Miyaura cross-coupling reaction is a common method for forming the biaryl C-C bond between the fluorophenyl and pyridine rings. The efficiency of this reaction is highly dependent on several factors, including the palladium catalyst, the ligand, the base, and the solvent system. nih.gov Studies on the Suzuki coupling of 3-bromopyridine (B30812) have shown that catalyst systems like Pd(OAc)₂/PPh₃ in aqueous ethanol can be highly effective. researchgate.net Recent advances have even utilized machine learning and robotic experimentation to rapidly identify optimal conditions for challenging heteroaryl Suzuki couplings, doubling the average yield compared to standard benchmarks. nih.gov
Table 3: Optimization of a Model Suzuki-Miyaura Coupling Reaction
| Parameter | Variation | Effect on Yield/Selectivity | Note |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Activity and stability vary; Pd(OAc)₂ is often highly efficient. researchgate.net | Ligandless or heterogeneous catalysts (Pd/C) can simplify purification. researchgate.net |
| Ligand | PPh₃, Xantphos | Crucial for stabilizing the Pd(0) active species and facilitating oxidative addition/reductive elimination. | Bulky, electron-rich phosphine (B1218219) ligands are often effective. researchgate.net |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid/ester; strength and solubility are important. | K₃PO₄ is often effective for heteroaryl couplings. mdpi.com |
| Solvent | Toluene, Dioxane, aq. Ethanol | Affects solubility of reagents and catalyst stability. | Aqueous solvent systems can be greener and sometimes accelerate the reaction. researchgate.net |
Solvent Effects and Green Chemistry Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be addressed by selecting environmentally benign solvents and employing catalytic methods. rsc.org
Solvent selection is critical. Traditional syntheses often use volatile organic compounds (VOCs) like toluene or dioxane. Green chemistry encourages the use of alternatives such as water, ethanol, or other bio-derived solvents. rsc.org For instance, Suzuki-Miyaura reactions can often be performed effectively in aqueous media, which can enhance reaction rates and simplify product isolation. researchgate.net The use of methanol as a C1 source in other reactions, or the synthesis of methanol itself from renewable glycerol, are examples of broader green chemistry strategies that reduce reliance on fossil fuels. nih.govresearchgate.netrsc.org
Biocatalysis, as mentioned in the context of stereoselective synthesis, is another cornerstone of green chemistry. Using enzymes or whole-cell systems can lead to highly selective transformations under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and waste generation compared to traditional chemical methods.
Catalysis in C-C and C-N Bond Formations
Catalysis is fundamental to the efficient synthesis of complex molecules like this compound. The formation of the biaryl scaffold relies heavily on transition-metal catalysis, most commonly palladium-catalyzed cross-coupling reactions.
The key C-C bond linking the two aromatic rings is typically constructed via a Suzuki-Miyaura reaction between a fluorophenylboronic acid (or ester) and a 3-halopyridine, or vice versa. mdpi.com This reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand is critical for an efficient process. researchgate.netresearchgate.net
While the primary C-N bond is pre-existing within the pyridine ring, other C-N bond-forming reactions may be necessary for synthesizing precursors. For example, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a powerful method for forming C-N bonds and could be used to introduce amino groups onto aromatic rings, which can then be transformed into other functionalities. researchgate.net
Continuous Flow Synthesis Applications for Scalability
For the large-scale production of fine chemicals and pharmaceuticals, continuous flow synthesis offers significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents or exothermic reactions, and greater consistency and scalability. rsc.org
The synthesis of biaryl compounds is well-suited to flow chemistry. rsc.org Flow protocols have been developed that integrate multiple reaction steps, such as the generation of highly reactive organometallic intermediates followed by their immediate use in cross-coupling reactions. frontiersin.org For example, a flow system can be designed for the lithiation of an aryl bromide, followed by in-line transmetalation to an arylzinc reagent, and subsequent Negishi coupling with a second aryl halide. frontiersin.org This approach minimizes the decomposition of unstable intermediates and allows for precise control over reaction times and temperatures. rsc.org
Furthermore, flow chemistry enables the safe use of highly reactive species like benzynes. rsc.orgresearchgate.net A continuous flow protocol for preparing benzyne (B1209423) from 1-bromo-2-iodobenzene (B155775) has been developed, allowing for its efficient in-situ trapping to form functionalized biaryl compounds. rsc.orgrsc.org Such a strategy could be adapted to provide a scalable and efficient route to the (2-Fluoro-3-(pyridin-3-yl)phenyl) core structure.
Chemical Reactivity and Transformation Studies of 2 Fluoro 3 Pyridin 3 Yl Phenyl Methanol
Derivatization and Functional Group Interconversion of the Primary Alcohol
The primary alcohol (-CH₂OH) is a key site for synthetic modification, enabling its conversion into various other functional groups through oxidation, etherification, esterification, and nucleophilic substitution.
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or, under more vigorous conditions, carboxylic acids. libretexts.org (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, as a primary alcohol, can be selectively oxidized to its corresponding aldehyde, 2-fluoro-3-(pyridin-3-yl)benzaldehyde, or further to the carboxylic acid, 2-fluoro-3-(pyridin-3-yl)benzoic acid.
The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents, often used in anhydrous solvents, favor the formation of the aldehyde, while stronger oxidants in aqueous media typically lead to the carboxylic acid. libretexts.org Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary alcohols to aldehydes, offering the advantage of good solubility in organic solvents and high selectivity. researchgate.netsci-hub.se Other methods like the Swern oxidation, which uses dimethyl sulfoxide (B87167) and oxalyl chloride, also provide a controlled route to the aldehyde. libretexts.org
For the conversion to the carboxylic acid, stronger oxidizing agents such as potassium dichromate(VI) in the presence of dilute sulfuric acid are commonly employed. libretexts.org This process involves the intermediate formation of the aldehyde, which is then rapidly oxidized further. libretexts.org A catalytic amount of PCC with a co-oxidant like periodic acid (H₅IO₆) can also facilitate the direct and quantitative conversion of primary alcohols to carboxylic acids. sci-hub.seorganic-chemistry.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2-Fluoro-3-(pyridin-3-yl)benzaldehyde | Aldehyde |
| This compound | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | 2-Fluoro-3-(pyridin-3-yl)benzaldehyde | Aldehyde |
| This compound | K₂Cr₂O₇ / H₂SO₄ | 2-Fluoro-3-(pyridin-3-yl)benzoic acid | Carboxylic Acid |
The hydroxyl group of this compound can readily undergo etherification and esterification. Ether derivatives are typically synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, the alcohol can be treated with a more reactive carboxylic acid derivative, like an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. The esterification of fluorinated aromatic compounds is a significant area of study, highlighting the importance of such derivatives. nih.gov
Table 2: Etherification and Esterification of this compound
| Reaction Type | Reactant 2 | Conditions | Product Class |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. R-X | Ether |
| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester |
The direct displacement of the hydroxyl group via a nucleophilic substitution reaction is challenging because hydroxide (B78521) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. One common strategy is to protonate the alcohol with a strong hydrohalic acid (e.g., HBr, HCl), forming an oxonium ion. The water molecule is an excellent leaving group and is subsequently displaced by the halide ion.
Another versatile method is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. The Mitsunobu reaction provides an alternative pathway for the nucleophilic substitution of alcohols under mild conditions, utilizing a phosphine (B1218219) and an azodicarboxylate. google.com
Reactivity at the Pyridine Nitrogen Atom
The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This lone pair is not part of the aromatic π-system, making it available for reactions with electrophiles and for coordination to metal centers.
The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with alkyl halides to form N-alkylated pyridinium salts. This is a classic quaternization reaction. For example, treatment with an alkyl halide such as methyl iodide would yield the corresponding N-methylpyridinium iodide salt. This transformation introduces a positive charge on the pyridine ring, significantly altering the electronic properties of the molecule. The synthesis of N-alkylated pyridones is an area of interest in medicinal chemistry. google.com
Table 3: N-Alkylation of this compound
| Reactant | Product | Product Type |
|---|
The pyridine nitrogen atom can act as a Lewis base, donating its lone pair of electrons to coordinate with a variety of metal ions. This makes this compound a potential ligand in coordination chemistry. It can form stable complexes with transition metals (e.g., Ru, Cu, Pd) and lanthanide ions. mdpi.com The specific coordination geometry and the properties of the resulting metal complex depend on the metal center, its oxidation state, and the other ligands present. The coordination of fluoroquinolones, which contain similar nitrogen heterocycles, to metal(II) ions has been studied for their biological profiles. nih.gov The formation of such metal complexes can impart novel catalytic, photoluminescent, or magnetic properties to the material. mdpi.com
Table 4: Potential Metal Coordination
| Metal Center Examples | Coordination Site | Potential Application |
|---|---|---|
| Ru(II), Rh(III) | Pyridine Nitrogen | Catalysis |
| Cu(II), Zn(II) | Pyridine Nitrogen | Bioinorganic Chemistry |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridyl Rings
The presence of two aromatic rings, phenyl and pyridyl, offers multiple potential sites for electrophilic and nucleophilic attack. The reactivity of each ring is significantly modulated by its substituents.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the phenyl ring of this compound is governed by the directing effects of three substituents: the fluorine atom, the pyridin-3-yl group, and the hydroxymethyl group (-CH₂OH).
Fluorine : As a halogen, fluorine is an ortho-, para-directing deactivator. libretexts.org It deactivates the ring towards electrophilic attack through its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions via resonance donation of its lone pairs. libretexts.orgorganicchemistrytutor.com
Hydroxymethyl Group (-CH₂OH) : This group is generally considered a weak ortho-, para-directing activator. The oxygen atom's lone pairs can be involved in resonance, although this effect is weaker than in a hydroxyl group.
Pyridin-3-yl Group : The pyridine ring, being electron-deficient, acts as a deactivating group on the phenyl ring to which it is attached. Its influence is primarily meta-directing with respect to the phenyl ring.
The combination of these groups leads to a complex substitution pattern. The fluorine at the 2-position and the pyridin-3-yl at the 3-position create a sterically hindered environment. The position para to the fluorine (position 5) and ortho to the pyridin-3-yl group is a likely site for substitution, influenced by the ortho-, para-directing nature of the fluorine.
The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). quora.comslideshare.netquora.com When electrophilic substitution does occur on an unsubstituted pyridine ring, it overwhelmingly favors the 3-position (meta to the nitrogen), as the cationic intermediate (a σ-complex) avoids placing a positive charge on the electronegative nitrogen atom. quora.comquora.com In the context of this compound, the pyridine ring is already substituted at the 3-position, leaving positions 2, 4, 5, and 6 available. Further electrophilic attack on this ring would be difficult and require harsh reaction conditions. quora.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Target Ring | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | Phenyl | (2-Fluoro-5-nitro-3-(pyridin-3-yl)phenyl)methanol | The fluorine is an ortho, para-director, and the 5-position is para to the fluorine and less sterically hindered than the ortho positions. |
| Br₂/FeBr₃ (Bromination) | Phenyl | (5-Bromo-2-fluoro-3-(pyridin-3-yl)phenyl)methanol | Similar to nitration, substitution is directed to the 5-position by the fluorine atom. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group.
Phenyl Ring : The phenyl ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the fluorine atom and the pyridin-3-yl group. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by other electron-withdrawing substituents. The rate-determining step in SNAr is typically the initial attack by the nucleophile to form a negatively charged Meisenheimer complex. stackexchange.comlibretexts.org The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, making fluoroarenes surprisingly reactive in SNAr, often more so than their chloro- or bromo-analogs. stackexchange.comyoutube.com
Pyridyl Ring : The pyridine ring is inherently activated for nucleophilic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). quora.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. Since the pyridyl ring in the target molecule is substituted at the 3-position, nucleophilic attack could potentially occur at the 2- or 4-positions if a suitable leaving group were present. However, in the absence of a leaving group on the pyridine ring, nucleophilic attack is less likely compared to substitution on the activated fluorophenyl ring.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Target Ring | Potential Product | Conditions |
|---|---|---|---|
| NaOCH₃ | Phenyl | (2-Methoxy-3-(pyridin-3-yl)phenyl)methanol | Strong base, heat |
| NaSH | Phenyl | (2-Mercapto-3-(pyridin-3-yl)phenyl)methanol | Polar aprotic solvent |
Investigating the Influence of Fluorine Substitution on Reactivity
The fluorine atom at the 2-position of the phenyl ring has a profound and multifaceted influence on the reactivity of this compound. Its effects stem from its high electronegativity, small size, and ability to participate in resonance.
Influence on Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, fluorine exhibits a dual nature. Its strong inductive electron-withdrawing effect (-I) deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org However, its ability to donate a lone pair of electrons through resonance (+R effect) directs incoming electrophiles to the ortho and para positions. libretexts.org In this specific molecule, the fluorine's ortho-, para-directing effect is a key determinant of regioselectivity on the phenyl ring. While the pyridin-3-yl and hydroxymethyl groups also influence the substitution pattern, the fluorine's effect is significant in guiding electrophiles to the 5-position (para to the fluorine).
Influence on Nucleophilic Aromatic Substitution:
The presence of fluorine significantly enhances the susceptibility of the phenyl ring to nucleophilic aromatic substitution (SNAr). This is primarily due to two factors:
Activation of the Ring : The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring via the inductive effect. This makes the carbon atom to which it is attached (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles. nih.gov
Stabilization of the Intermediate : In the SNAr mechanism, the rate-determining step is the formation of a negatively charged intermediate (Meisenheimer complex). stackexchange.comlibretexts.org The electron-withdrawing fluorine atom effectively stabilizes this anionic intermediate, lowering the activation energy for its formation and thereby increasing the reaction rate. stackexchange.com
This activating and stabilizing role often makes fluorine a better leaving group in SNAr reactions than heavier halogens, a counterintuitive trend when compared to SN1 and SN2 reactions. stackexchange.comyoutube.com For instance, studies on polyfluoroarenes have demonstrated that fluorine atoms are readily displaced by various nucleophiles under mild conditions. nih.gov In the case of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org This highlights the activating effect of electron-withdrawing groups on fluorine displacement in SNAr reactions.
Table 3: Comparison of Fluorine's Influence on Aromatic Substitution
| Reaction Type | Effect of Fluorine on Phenyl Ring | Key Reason |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Deactivating, Ortho-, Para-directing | Strong -I effect deactivates the ring, while +R effect directs substitution. |
Computational and Theoretical Investigations of 2 Fluoro 3 Pyridin 3 Yl Phenyl Methanol
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
There are no available studies that report on the electronic structure or perform a molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol.
Conformational Analysis and Potential Energy Surfaces
No research detailing the conformational analysis or the potential energy surfaces of this compound could be located in the public domain.
Reactivity Prediction Using Quantum Chemical Descriptors
There is no available literature that predicts the reactivity of this compound through the use of quantum chemical descriptors.
Intermolecular Interactions and Hydrogen Bonding Networks
No studies were found that investigate the intermolecular interactions or the potential hydrogen bonding networks formed by this compound.
Theoretical Spectroscopic Predictions and Interpretation of Vibrational Modes
There are no published theoretical predictions or interpretations of the vibrational modes for the spectroscopic analysis of this compound.
Applications of 2 Fluoro 3 Pyridin 3 Yl Phenyl Methanol As a Versatile Synthetic Intermediate
Precursor in the Construction of Complex Organic Scaffolds
The inherent reactivity of the hydroxymethyl group, coupled with the distinct electronic nature of the fluoro-pyridyl-phenyl scaffold, makes (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol an adept precursor for complex organic structures. The biaryl core provides a rigid framework that can be extended into larger systems, while the alcohol function serves as a versatile handle for a wide array of chemical transformations.
Role in Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and intermediates like this compound are pivotal in this field. researchgate.net The presence of fluorine can significantly influence the biological activity and physicochemical properties of the final products. researchgate.net The primary alcohol of the title compound can be readily oxidized to the corresponding aldehyde. This aldehyde is a key electrophile for condensation reactions with various dinucleophiles to construct a wide range of heterocyclic rings.
For instance, reaction with hydrazines can yield pyridazines, while condensation with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings. The fluorine substituent on the phenyl ring can modulate the reactivity of the aldehyde and influence the subsequent cyclization steps. Furthermore, the pyridine (B92270) nitrogen offers a site for N-alkylation or coordination, adding another layer of synthetic versatility. The general utility of fluorinated precursors in constructing sulfur-containing heterocycles through cycloaddition reactions has also been well-documented. nih.gov
Table 1: Potential Heterocyclic Systems Derivable from this compound This table is illustrative and based on standard synthetic transformations of the benzyl (B1604629) alcohol functionality.
| Starting Moiety Transformation | Reagent/Reaction Type | Resulting Heterocycle |
|---|---|---|
| Oxidation to Aldehyde | PCC, DMP | - |
| Aldehyde + Hydrazine | Condensation | Pyridazine derivative |
| Aldehyde + Amidine | Condensation | Pyrimidine derivative |
| Aldehyde + β-Ketoester | Knoevenagel/Michael | Dihydropyridine derivative |
Integration into Polycyclic Systems
The construction of polycyclic aromatic hydrocarbons (PAHs) and related fused systems is critical for applications in materials science and as core structures in complex natural products. researchgate.net The biaryl framework of this compound is an ideal starting point for intramolecular cyclization reactions to build additional rings.
Strategies for forming polycyclic systems from such precursors often involve the conversion of the methanol (B129727) group into a reactive tether that can participate in a ring-closing reaction. For example, the alcohol can be transformed into an alkyl halide or tosylate, followed by an intramolecular Friedel-Crafts-type alkylation onto the adjacent aromatic ring. Alternatively, palladium-catalyzed C-H activation and annulation strategies could be employed to forge new carbon-carbon bonds, leading to fused aromatic systems. rsc.org The presence and position of the fluorine and pyridine substituents are crucial, as they can direct the regioselectivity of these cyclization reactions and influence the electronic properties of the resulting polycyclic scaffold. nih.gov Novel synthetic routes using transient directing groups have also expanded the toolkit for creating diverse PAHs from arene precursors. nih.gov
Building Block for Ligands in Catalysis
The pyridylphenyl scaffold is a well-established motif in the design of ligands for transition metal catalysis. The pyridine nitrogen atom serves as an excellent Lewis base for coordinating to a metal center. This compound can be elaborated into a variety of mono- or multidentate ligands.
The hydroxymethyl group can be chemically modified to introduce other donor atoms. For example, conversion to a phosphinomethyl group creates a P,N-type ligand, while transformation into an aminomethyl group would yield a bidentate N,N-ligand. The fluorine atom plays a critical role in fine-tuning the electronic properties of the ligand. bris.ac.uk Its strong electron-withdrawing nature reduces the electron density on the pyridine ring, thereby decreasing its Lewis basicity. nih.gov This electronic modulation can have a profound impact on the stability, reactivity, and selectivity of the corresponding metal catalyst. nih.gov Research has shown that even subtle changes in the number and position of fluorine substituents on a ligand can influence not only the primary coordination sphere of the metal but also the supramolecular architecture of the complex. researchgate.net
Table 2: Examples of Ligand Types and Potential Catalytic Applications This table illustrates potential ligand modifications and their common uses.
| Ligand Modification | Ligand Type | Potential Metal Complex | Example Catalytic Reaction |
|---|---|---|---|
| -CH₂OH → -CH₂PPh₂ | P,N (Phosphine-Pyridine) | Pd(II), Rh(I), Ir(I) | Cross-coupling, Hydrogenation |
| -CH₂OH → -CH₂NH₂ | N,N (Amine-Pyridine) | Ru(II), Fe(II) | Transfer Hydrogenation |
Incorporation into Advanced Material Precursors
Fluorinated aromatic compounds are of significant interest in the development of advanced organic materials for electronic and optoelectronic applications, such as Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). technologypublisher.comresearchgate.net The introduction of fluorine atoms into conjugated systems can profoundly alter their electronic properties and solid-state morphology. rsc.org
Specifically, the high electronegativity of fluorine tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org The this compound scaffold can be incorporated into larger conjugated polymers or molecular materials. The biaryl linkage provides structural rigidity, while the fluoro and pyridyl groups impart desirable electronic characteristics. Furthermore, C-H···F interactions can play a crucial role in directing the supramolecular packing in the solid state, which is a key determinant of charge carrier mobility in organic semiconductors. rsc.org The unique properties of fluorinated aromatic materials make them key components for the next generation of efficient and moisture-resistant optoelectronics. technologypublisher.com
Strategic Use in Fragment-Based Drug Discovery (as a core scaffold, not for biological activity of the compound itself)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. wikipedia.orgblopig.com These initial hits are then optimized and grown into more potent, drug-like leads. nih.gov
This compound, with a molecular weight around 203 g/mol , fits well within the typical parameters for a fragment molecule (often guided by the "Rule of Three"). The scaffold possesses several key features desirable in a fragment library:
Structural Rigidity: The biaryl core provides a defined three-dimensional shape.
Hydrogen Bonding Potential: The hydroxyl group acts as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is an acceptor.
Aromatic Interactions: Both the phenyl and pyridine rings can engage in π-stacking or other interactions with a protein target.
Vectors for Growth: The molecule presents clear, synthetically accessible points for chemical elaboration. The hydroxyl group can be extended, and the aromatic rings can be further substituted.
The pyridone and indole (B1671886) structures are considered "privileged scaffolds" in drug discovery due to their recurrence in bioactive molecules. nih.govmdpi.com Similarly, the fluorinated pyridylphenyl core can be viewed as a valuable fragment scaffold, offering a unique combination of steric and electronic properties to explore the chemical space around a target's binding site. youtube.com
Table 3: Physicochemical Properties of this compound in the Context of FBDD "Rule of Three"
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
|---|---|---|---|
| Molecular Weight | < 300 Da | ~203.21 Da | Yes |
| cLogP | ≤ 3 | ~1.5-2.5 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (from -OH) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (from -OH, Pyridine-N) | Yes |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation
High-resolution spectroscopy is indispensable for the molecular characterization of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol, offering detailed information on its atomic composition, connectivity, and functional groups.
Multidimensional NMR spectroscopy provides a complete picture of the molecular framework of this compound by mapping out the connectivity between atoms.
¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra establish the basic chemical environment and number of unique protons and carbons in the molecule.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons within the fluoro-phenyl and pyridine (B92270) ring systems. For example, it would show correlations between the protons on the pyridine ring and separately map the connectivity of the protons on the trisubstituted phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (1-bond) | Correlated Carbons (¹³C) via HMBC (2-3 bonds) |
| Pyridine Ring Protons | Directly attached pyridine carbons | Other pyridine carbons; Phenyl ring carbon C3 |
| Phenyl Ring Protons | Directly attached phenyl carbons | Other phenyl carbons; Pyridine ring carbon; C of CH₂OH |
| Methylene Protons (-CH₂) | Methylene Carbon | Phenyl ring carbons C1 and C2 |
| Hydroxyl Proton (-OH) | N/A (typically not observed) | Methylene Carbon |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and probing the structure of this compound.
Accurate Mass Determination: Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS can measure the mass of the protonated molecule [M+H]⁺ with extremely high precision (typically within 5 ppm). rsc.org For this compound, with a molecular formula of C₁₂H₁₀FNO, the theoretical monoisotopic mass of the neutral molecule is 203.0746 Da. An experimental HRMS measurement confirming this mass provides strong evidence for the correct elemental formula, ruling out other potential compositions. mdpi.com
Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), HRMS can provide structural information. The resulting fragment ions correspond to stable pieces of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group, cleavage of the hydroxymethyl group (-CH₂OH), and cleavage of the bond linking the two aromatic rings. Analyzing the precise masses of these fragments helps to piece together the molecular structure.
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Molecular Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₂H₁₁FNO⁺ | 204.0825 | Protonated parent molecule |
| [M+H-H₂O]⁺ | C₁₂H₉FN⁺ | 186.0720 | Loss of water |
| [M-CH₂OH]⁺ | C₁₁H₈FN⁺ | 185.0641 | Loss of hydroxymethyl radical |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl fragment |
| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0301 | Fluorophenyl fragment |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound would be expected to show a prominent broad absorption band for the O-H stretch of the alcohol group, characteristic C-H stretching vibrations for the aromatic rings, and a strong C-O stretching band. kcvs.ca The C-F bond also gives rise to a strong absorption in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. nih.gov It would provide clear signals for the C=C and C=N stretching modes within the aromatic pyridine and phenyl rings. researchgate.net Comparing experimental IR and Raman data with theoretical predictions from Density Functional Theory (DFT) calculations can provide deeper insights into the molecule's conformational properties. nih.gov
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3600-3200 (Broad) | Weak | Alcohol |
| Aromatic C-H Stretch | 3100-3000 | Strong | Phenyl/Pyridine Rings |
| C=C/C=N Stretch | 1600-1450 | Strong | Phenyl/Pyridine Rings |
| C-O Stretch | 1200-1000 | Weak | Primary Alcohol |
| C-F Stretch | 1400-1000 | Medium | Fluoro-aromatic |
Advanced Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic methods are essential for both assessing the purity of this compound and for purifying it from reaction mixtures.
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, chiral chromatography is a vital technique for the analysis of its chiral derivatives or analogues. Should a stereocenter be introduced into the molecule, separating the resulting enantiomers would be critical, as they often exhibit different pharmacological activities.
The separation is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govmdpi.com These phases are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), proteins, or cyclodextrins. nih.govresearchgate.net The choice of mobile phase, which can be normal-phase (e.g., heptane/isopropanol) or reversed-phase (e.g., water/acetonitrile), is optimized to achieve the best separation (resolution) between the enantiomeric peaks. mdpi.com
Preparative chromatography is the standard method for purifying this compound on a laboratory or larger scale, isolating it from unreacted starting materials, reagents, and reaction by-products. rsc.org This technique operates on the same principles as analytical chromatography but utilizes larger columns and stationary phase volumes to handle higher sample loads.
For a moderately polar compound like this compound, purification is commonly performed using column chromatography with silica (B1680970) gel as the stationary phase. orgsyn.org A mobile phase, or eluent, consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. rsc.org Often, a gradient elution is employed, where the proportion of the polar solvent is gradually increased to first elute non-polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound. rsc.org
Future Directions and Emerging Research Opportunities
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and improve efficiency. Future synthesis of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol will likely focus on methodologies that are more sustainable than traditional approaches. rasayanjournal.co.inmdpi.com Key areas of development include the use of continuous-flow reactors, which offer enhanced safety, better process control, and scalability. rsc.org This technology is particularly advantageous for managing highly energetic intermediates and can lead to higher yields compared to batch processes. rsc.org
| Green Chemistry Approach | Potential Application in Synthesizing this compound | Key Advantages |
| Continuous-Flow Synthesis | Efficient and safe construction of the biaryl backbone or subsequent functional group transformations. | Enhanced safety, improved heat and mass transfer, scalability, higher yields. rsc.org |
| Microwave-Assisted Synthesis | Acceleration of the cross-coupling step to form the C-C bond between the phenyl and pyridine (B92270) rings. | Remarkably short reaction times, high product yields, reduced solvent volume. mdpi.com |
| Mechanochemical Methods (Grinding) | Solvent-free synthesis of precursors or the final coupling reaction. | Eliminates bulk solvents, offers clean reactions, simplifies workup and purification. rasayanjournal.co.inmdpi.com |
| Green Catalysts | Use of recyclable, metal-free, or hypervalent iodine catalysts for key transformations. mdpi.com | Reduced toxicity, cost-effectiveness, minimized hazardous waste. mdpi.com |
| Benign Solvents | Replacement of traditional organic solvents with water, ionic liquids, or bio-based solvents. | Reduced environmental impact and health hazards. rasayanjournal.co.in |
Chemoenzymatic and Biocatalytic Routes for Synthesis
Biocatalysis offers a powerful toolkit for performing chemical transformations with high efficiency, selectivity, and sustainability. acs.org Future research will likely explore chemoenzymatic and fully biocatalytic pathways for the asymmetric synthesis of this compound, yielding enantiomerically pure forms of the alcohol. nih.gov
Enzymes such as alcohol dehydrogenases (ADHs) are prime candidates for the stereoselective reduction of a corresponding ketone precursor, (2-fluoro-3-(pyridin-3-yl)phenyl)methanone. nih.govrsc.org This approach can provide access to either enantiomer of the target alcohol with high enantiomeric excess. nih.gov Furthermore, biocatalytic methods are being developed for the formation of the biaryl core itself. nih.gov Enzymes like cytochrome P450s have shown potential in catalyzing oxidative cross-coupling reactions to form C-C bonds, overcoming challenges in reactivity and selectivity often seen with small-molecule catalysts. nih.gov The use of multifunctional biocatalysts, which can perform multiple reaction steps in a one-pot cascade, represents another promising avenue for simplifying synthetic routes and reducing costs. acs.orgnih.gov
| Biocatalytic Strategy | Enzyme Class | Relevant Transformation | Potential Outcome |
| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs), Imine Reductases (IREDs) acs.orgresearchgate.net | Ketone precursor → Chiral alcohol | High enantiomeric excess (>99%) and yield. nih.gov |
| Oxidative Cross-Coupling | Cytochrome P450s nih.gov | Arene C-H + Arene C-H → Biaryl | Direct formation of the biaryl bond, catalyst-controlled selectivity. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Imine Reductases (IREDs) | Atroposelective synthesis of biaryl precursors. | Efficient route to axially chiral biaryls. researchgate.net |
| Multi-Enzyme Cascades | Various (e.g., Ene-reductases, ADHs) rsc.org | One-pot, multi-step synthesis from simple precursors. | Simplified processes, reduced intermediate purification steps. nih.gov |
Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry provide unique, reagent-free methods for activating molecules and forming chemical bonds, often under mild conditions. nih.gov These techniques are emerging as powerful alternatives for constructing complex molecular architectures like that of this compound.
Electrochemical synthesis is particularly promising for the formation of biaryl scaffolds. nih.gov Nickel-catalyzed electrochemical reductive coupling of aryl halides, for instance, can produce biaryls in good yield using electricity as the reductant, avoiding the need for stoichiometric metal reductants like zinc or manganese. researchgate.netnih.govacs.org This method is not only greener but can also be rendered enantioselective. researchgate.netnih.gov
Photochemical approaches can be used to activate C-H and C-F bonds, which are abundant in the target molecule and its precursors. nih.govacs.org Irradiation of fluorinated pyridines in the presence of suitable metal complexes can lead to selective C-H or C-F bond activation, opening pathways for novel derivatizations or cyclometalation reactions. nih.govacs.org While the photolytic stability of fluorinated pharmaceuticals can be a concern, leading to degradation, controlled photochemical reactions offer a means to access unique chemical reactivity. acs.orgnih.govoup.com
| Method | Key Transformation | Advantages |
| Electrosynthesis | Reductive coupling of aryl halides to form the biaryl bond. nih.govresearchgate.net | Mild conditions, avoids chemical reductants, scalable, potential for enantioselectivity. researchgate.netnih.gov |
| Photochemistry | Activation of C-H or C-F bonds in the fluoropyridine precursors. nih.govacs.org | Access to unique reactivity, formation of novel derivatives, high spatial and temporal control. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of chemical synthesis, with its vast parameter space of substrates, catalysts, solvents, and conditions, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). chemistryviews.orgresearchgate.net Future efforts to synthesize this compound will be significantly accelerated by these computational tools.
| AI/ML Application | Description | Impact on Synthesis of this compound |
| Reaction Optimization | Using algorithms (e.g., Bayesian optimization) to find the best reaction conditions (catalyst, solvent, temperature) from a limited set of experiments. chemistryviews.orgrsc.org | Rapid identification of high-yielding conditions for the key cross-coupling step, reducing development time and material waste. nih.gov |
| Forward Prediction | Predicting the major product and yield of a reaction given the reactants and conditions. nih.gov | Validating proposed synthetic steps before they are attempted in the lab, increasing the success rate of experiments. cam.ac.uk |
| Retrosynthesis Planning | AI models suggest viable synthetic pathways from the target molecule back to commercially available starting materials. engineering.org.cncityu.edu.hk | Discovery of novel, potentially more efficient or cost-effective routes to the target compound. |
| In Silico Screening | Virtually screening libraries of potential substrates or catalysts to identify the most promising candidates for a desired transformation. digitellinc.com | Prioritizing experimental efforts on the most likely successful combinations for synthesizing new derivatives. |
Exploration of Unconventional Reactivity Pathways and Novel Derivatizations
Moving beyond established cross-coupling methods, future research will delve into unconventional strategies to construct the biaryl framework and introduce further molecular diversity. One such strategy involves transition-metal-free synthesis pathways. For example, cascade reactions initiated by a nucleophilic aromatic substitution can lead to the formation of highly functionalized biaryls through a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement under mild conditions. sci-hub.se This approach offers complementary reactivity to traditional metal-catalyzed methods. sci-hub.se
The inherent reactivity of the fluorinated pyridine scaffold also presents opportunities for novel derivatizations. Selective activation of C-H or C-F bonds, potentially guided by photochemical or electrochemical methods, can serve as a gateway to new analogues. nih.govacs.org The development of new (pyridin-2-yl)methanol derivatives as selective biological modulators highlights the potential for creating new bioactive molecules from this structural class. nih.gov By exploring these unconventional pathways, chemists can access a wider range of derivatives with potentially improved properties for applications in medicine and materials science.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Methanol enhances solubility of intermediates, while ethyl acetate/hexane mixtures improve crystallization efficiency .
- Reaction Monitoring : Use LCMS (m/z 393 [M+H]⁺) and HPLC (retention time: 0.29 minutes) to track reaction progress and purity .
How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated aromatic alcohols?
Advanced Research Question
Conflicting spectral data (e.g., NMR splitting patterns or LCMS anomalies) may arise from stereochemical complexity or fluorination effects. Methodological approaches include:
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using methanol evaporation) and refining H-atom positions via riding models .
- Comparative Analysis : Cross-reference LCMS/HPLC data with synthetic intermediates (e.g., m/z 393 [M+H]⁺ confirms molecular weight) .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and verify substitution patterns .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Basic Research Question
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (m/z 393 [M+H]⁺) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (retention time: 0.29 minutes under SQD-FA50 conditions) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to assign aromatic protons, fluorine coupling, and pyridine ring positions .
Advanced Tip : For trace impurities, use gradient elution HPLC with UV detection at 254 nm to separate fluorinated byproducts .
What strategies are effective in enhancing the binding affinity of this compound to biological targets?
Advanced Research Question
Fluorine and pyridine groups enhance interactions with enzymes/receptors. Strategies include:
- Fluorine Positioning : The 2-fluoro group on the phenyl ring increases electron-withdrawing effects, stabilizing hydrogen bonds with target proteins .
- Pyridine Functionalization : Introducing trifluoromethyl groups to the pyridine ring improves hydrophobicity and π-π stacking .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. fluoro derivatives) to optimize binding pockets .
What are the documented biological activities of this compound, and how are these assessed in vitro?
Basic Research Question
- Anticancer Potential : Fluorinated pyridine derivatives inhibit kinase activity by binding ATP pockets. Assays include cell viability (MTT) and kinase inhibition (IC₅₀) tests .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Enzyme Inhibition : Fluorine enhances inhibition of cytochrome P450 isoforms; use fluorogenic substrates for activity profiling .
How do solvent choice and reaction parameters influence stereochemical outcomes in its synthesis?
Advanced Research Question
- Solvent Polarity : Methanol promotes SN2 mechanisms, favoring retention of configuration in reduction steps .
- Temperature Control : Room-temperature stirring minimizes racemization during NaOH-mediated deprotection .
- Crystallization Solvents : Hexane/ethyl acetate (9:1) selectively crystallizes the desired diastereomer .
Validation : Compare optical rotation or chiral HPLC to confirm stereochemical purity .
What are the key considerations for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanol group .
- Light Sensitivity : Protect from UV exposure using amber glass vials, as fluorinated aromatics may degrade under light .
- Moisture Control : Use anhydrous MgSO₄ during synthesis and store with desiccants (e.g., silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
